![molecular formula C31H26O3 B14308004 Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone CAS No. 118182-96-0](/img/structure/B14308004.png)
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone is a chemical compound with the molecular formula C31H26O3 and a molecular weight of 446.54 g/mol . This compound is known for its unique structure, which includes two phenoxy groups attached to a central methanone moiety. It is used primarily in research and industrial applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone typically involves the reaction of 4-(2-(prop-2-en-1-yl)phenoxy)benzoyl chloride with a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, including the use of large-scale reactors and purification processes to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, leading to covalent modifications that alter their activity . This interaction is often facilitated by the presence of reactive functional groups within the compound, which can form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone can be compared to other similar compounds, such as:
Bis[4-(2-isopropenylphenoxy)phenyl]methanone: This compound has a similar structure but differs in the position of the isopropenyl group.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Known for its use in epoxy resins, this compound has a different functional group but shares the phenoxy backbone.
(4-(Aminomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an aminomethyl group and is used in probe synthesis.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
118182-96-0 |
|---|---|
Molekularformel |
C31H26O3 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
bis[4-(2-prop-2-enylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C31H26O3/c1-3-9-23-11-5-7-13-29(23)33-27-19-15-25(16-20-27)31(32)26-17-21-28(22-18-26)34-30-14-8-6-12-24(30)10-4-2/h3-8,11-22H,1-2,9-10H2 |
InChI-Schlüssel |
GZZRWNMURLFBQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


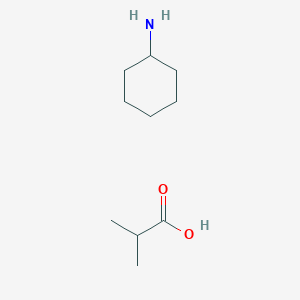
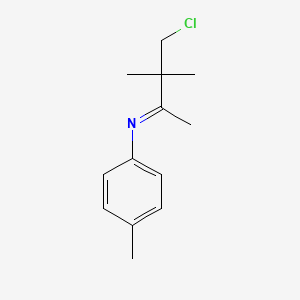
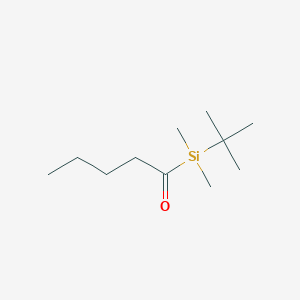
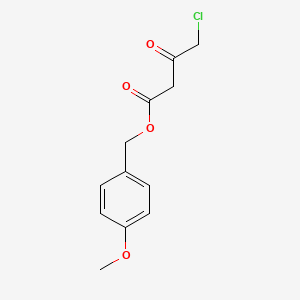

![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
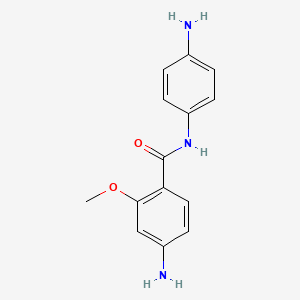
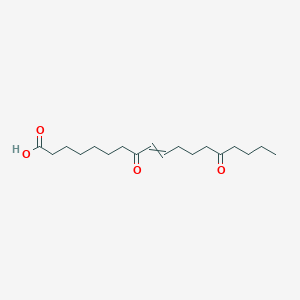
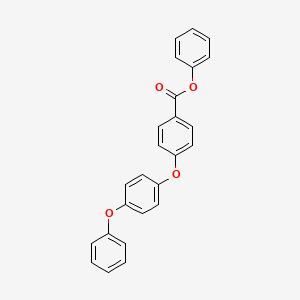
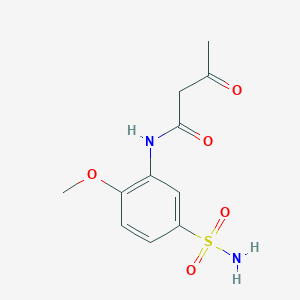
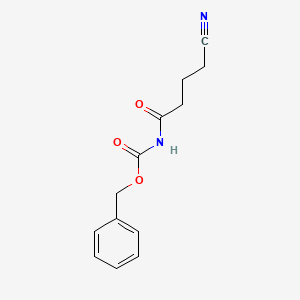
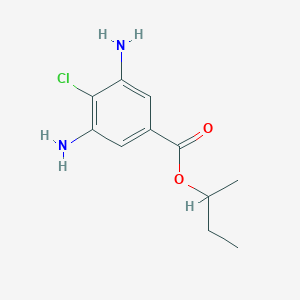
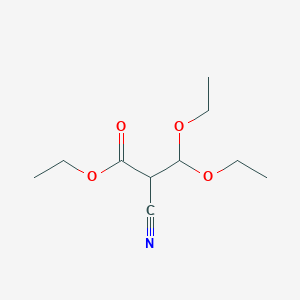
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
